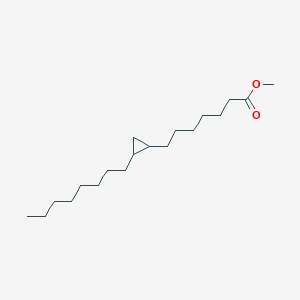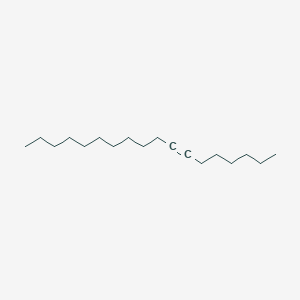
Octadec-7-yne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octadec-7-yne is a long-chain alkyne with the molecular formula C18H34 It is characterized by the presence of a triple bond at the seventh carbon atom in its carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
Octadec-7-yne can be synthesized through various methods. One common approach involves the partial hydrogenation of this compound precursors. This process typically requires a catalyst, such as palladium on carbon, and hydrogen gas under controlled conditions. Another method involves the use of Grignard reagents, where an alkyl magnesium halide reacts with an appropriate alkyne precursor to form the desired compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactions using similar methods as in laboratory synthesis but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
Octadec-7-yne undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into corresponding epoxides or ketones using oxidizing agents like potassium permanganate or osmium tetroxide.
Reduction: Hydrogenation of this compound can yield octadecane using catalysts such as palladium or platinum.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming compounds like this compound bromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, osmium tetroxide, and other oxidizing agents under mild to moderate conditions.
Reduction: Hydrogen gas with palladium or platinum catalysts under atmospheric or slightly elevated pressures.
Substitution: Halogenating agents like bromine or chlorine in the presence of light or heat.
Major Products Formed
Oxidation: Epoxides, ketones, and carboxylic acids.
Reduction: Octadecane.
Substitution: Halogenated derivatives such as this compound bromide.
Scientific Research Applications
Octadec-7-yne has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants.
Mechanism of Action
The mechanism of action of octadec-7-yne involves its interaction with various molecular targets and pathways. Its acetylenic bond allows it to participate in unique chemical reactions, potentially leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of enzymatic activities, disruption of cellular membranes, and inhibition of microbial growth.
Comparison with Similar Compounds
Similar Compounds
Octadec-9-yne: Another long-chain alkyne with a triple bond at the ninth carbon atom.
Octadec-1-yne: A long-chain alkyne with a triple bond at the first carbon atom.
Octadec-6-yne: A long-chain alkyne with a triple bond at the sixth carbon atom.
Uniqueness
Octadec-7-yne is unique due to the position of its triple bond, which influences its chemical reactivity and potential applications. The specific location of the triple bond can affect the compound’s physical properties, such as melting point and solubility, as well as its reactivity in chemical reactions.
Properties
CAS No. |
64183-49-9 |
|---|---|
Molecular Formula |
C18H34 |
Molecular Weight |
250.5 g/mol |
IUPAC Name |
octadec-7-yne |
InChI |
InChI=1S/C18H34/c1-3-5-7-9-11-13-15-17-18-16-14-12-10-8-6-4-2/h3-13,15,17-18H2,1-2H3 |
InChI Key |
JNRZVQIBDMWBHF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC#CCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


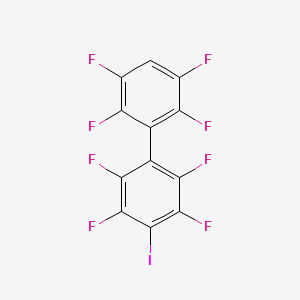
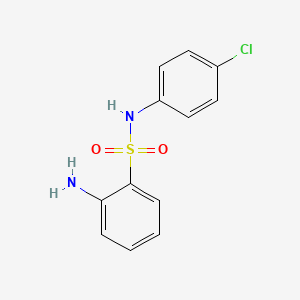
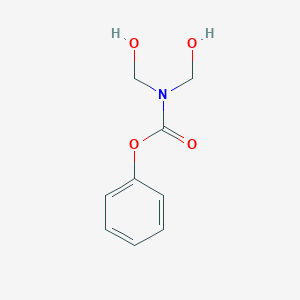
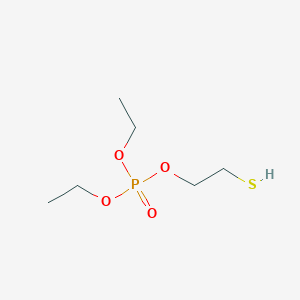

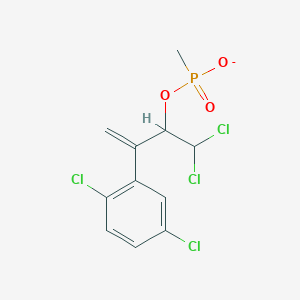
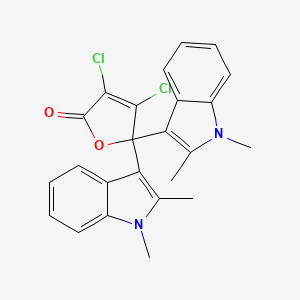
![4-[Bis(2-hydroxyethyl)amino]but-2-YN-1-YL hexanoate](/img/structure/B14508611.png)
![N-{4-[(Pyridin-2-yl)methyl]phenyl}acetamide](/img/structure/B14508619.png)
![1,2,3-Triphenoxy-4-[3-(2,3,4-triphenoxyphenoxy)phenoxy]benzene](/img/structure/B14508627.png)
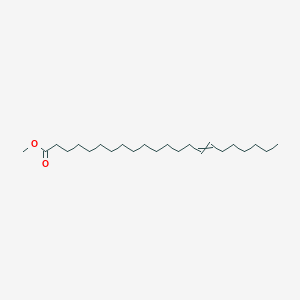
![[(2-Methoxy-2-phenylethyl)selanyl]benzene](/img/structure/B14508643.png)
![6-[(2-Aminophenyl)sulfanyl]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14508646.png)
